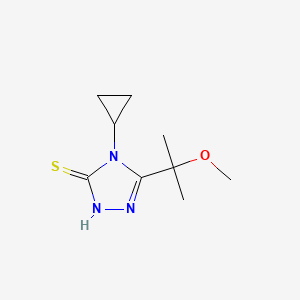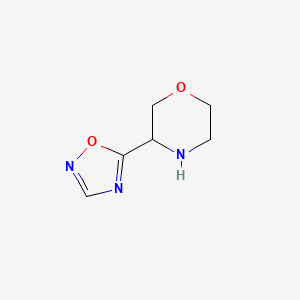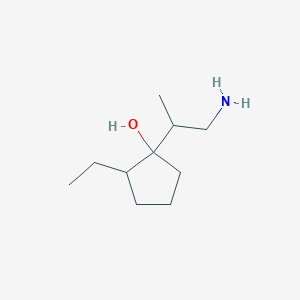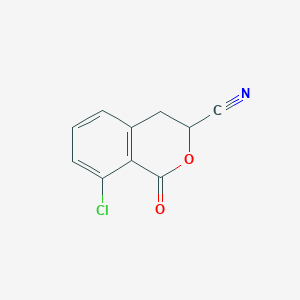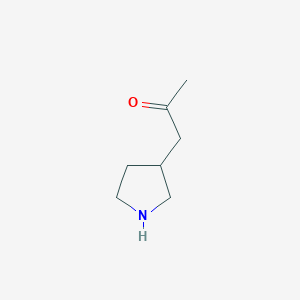![molecular formula C10H14ClNS B13198160 2-[(5-Chlorothiophen-2-yl)methyl]-2-methylpyrrolidine](/img/structure/B13198160.png)
2-[(5-Chlorothiophen-2-yl)methyl]-2-methylpyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-Chlorothiophen-2-yl)methyl]-2-methylpyrrolidine is a chemical compound that features a pyrrolidine ring substituted with a chlorothiophene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Chlorothiophen-2-yl)methyl]-2-methylpyrrolidine typically involves the reaction of 5-chlorothiophene-2-carbaldehyde with 2-methylpyrrolidine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(5-Chlorothiophen-2-yl)methyl]-2-methylpyrrolidine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve solvents such as ethanol, methanol, or dichloromethane, and may require heating or cooling depending on the specific reaction .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions may result in the replacement of the chlorine atom with another functional group .
Scientific Research Applications
2-[(5-Chlorothiophen-2-yl)methyl]-2-methylpyrrolidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(5-Chlorothiophen-2-yl)methyl]-2-methylpyrrolidine involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .
Comparison with Similar Compounds
Similar Compounds
(5-Chlorothiophen-2-yl)methanamine: This compound shares the chlorothiophene moiety but differs in the amine group attached to it.
2-chloro-N-[(5-chlorothiophen-2-yl)methyl]acetamide: Another related compound with a similar chlorothiophene group but different functional groups attached.
5-Chloro-2-thienylboronic acid: This compound also contains the chlorothiophene group but is used primarily in cross-coupling reactions.
Uniqueness
2-[(5-Chlorothiophen-2-yl)methyl]-2-methylpyrrolidine is unique due to its specific combination of the pyrrolidine ring and the chlorothiophene group. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C10H14ClNS |
|---|---|
Molecular Weight |
215.74 g/mol |
IUPAC Name |
2-[(5-chlorothiophen-2-yl)methyl]-2-methylpyrrolidine |
InChI |
InChI=1S/C10H14ClNS/c1-10(5-2-6-12-10)7-8-3-4-9(11)13-8/h3-4,12H,2,5-7H2,1H3 |
InChI Key |
OUDOGWDWCOWIJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCN1)CC2=CC=C(S2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-1-{4-[(dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}ethan-1-one](/img/structure/B13198083.png)
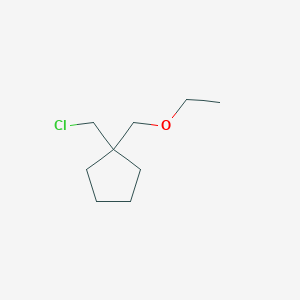
![5-[(Methylamino)methyl]-3-(2-methylphenyl)-1,3-oxazolidin-2-one](/img/structure/B13198097.png)

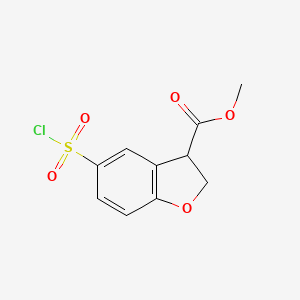
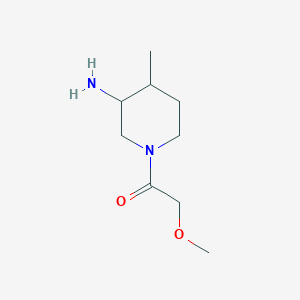
![Tert-butyl 7-amino-octahydropyrrolo[1,2-a]piperazine-2-carboxylate](/img/structure/B13198109.png)
![1,5-Dioxaspiro[2.4]heptane-2-carbonitrile](/img/structure/B13198116.png)
